molecular formula C30H39Sn B1623726 Trineophyltin hydride CAS No. 63353-12-8

Trineophyltin hydride

Cat. No.: B1623726
CAS No.: 63353-12-8
M. Wt: 518.3 g/mol
InChI Key: FIDXVVHZWRFINX-UHFFFAOYSA-N
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Description

Trineophyltin hydride is an organotin compound characterized by the presence of three neophyl groups attached to a tin atom. The neophyl group is a bulky organic ligand, specifically 2-methyl-2-phenylpropyl. This compound is notable for its use in organic synthesis, particularly in radical reactions due to its ability to generate stannyl radicals.

Properties

InChI

InChI=1S/3C10H13.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDXVVHZWRFINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274801
Record name CTK2A9431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63353-12-8
Record name CTK2A9431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trineophyltin hydride
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Trineophyltin hydride
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Trineophyltin hydride
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Trineophyltin hydride
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Trineophyltin hydride
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Trineophyltin hydride

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